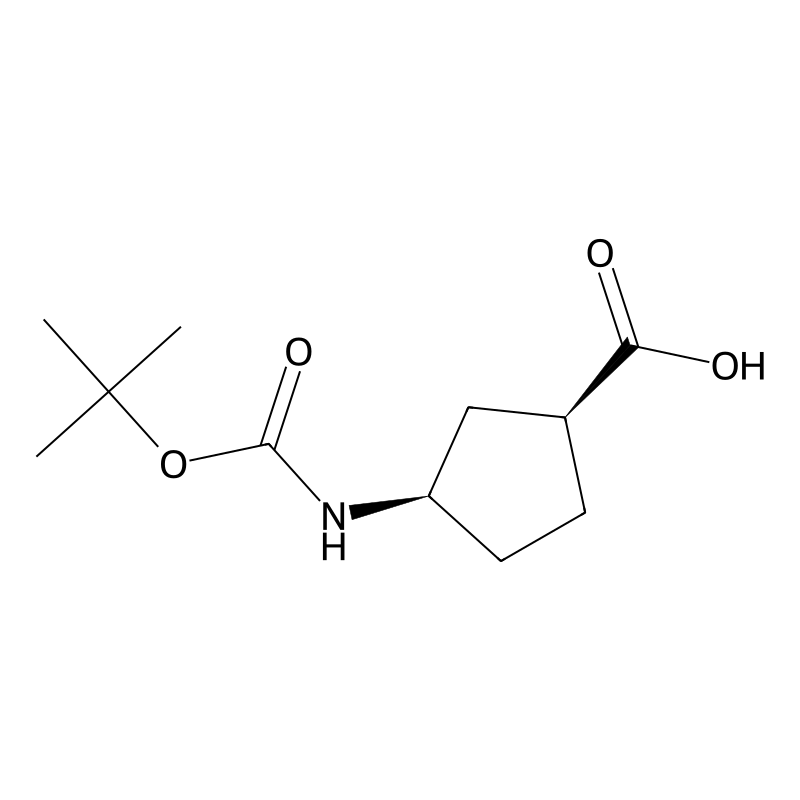

(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Chiral Building Blocks:

(1S,3R)-Boc-cyclopentane-1,3-dicarboxylic acid serves as a valuable chiral building block for the synthesis of more complex molecules. Its stereocenters (1S and 3R) allow for the introduction of chirality in the final product, leading to enantioselective synthesis. This is crucial in the development of pharmaceuticals and other biologically active molecules, where chirality often determines their activity and potential side effects.

Peptide Synthesis:

The Boc group (tert-butoxycarbonyl) in the molecule acts as a protecting group in peptide synthesis. It protects the amino group during the chain assembly process, preventing unwanted side reactions. After the peptide sequence is built, the Boc group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions.

Medicinal Chemistry:

(1S,3R)-Boc-cyclopentane-1,3-dicarboxylic acid finds applications in medicinal chemistry as a precursor for the synthesis of various drug candidates. Its cyclopentane ring structure and the presence of carboxylic acid groups offer potential for diverse functionalities and interaction with biological targets. However, it's important to note that this specific molecule itself is not a known drug, but rather a building block for potential drug development.

Organic Synthesis:

Beyond its specific applications mentioned above, (1S,3R)-Boc-cyclopentane-1,3-dicarboxylic acid is a versatile intermediate in various organic synthesis reactions. Its functional groups allow for numerous transformations, making it a valuable tool for organic chemists to construct complex molecules with desired properties.

(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a cyclic amino acid derivative characterized by its unique structure, which includes a tert-butoxycarbonyl protecting group. This compound has the molecular formula C₁₁H₁₉NO₄ and a molecular weight of approximately 229.28 g/mol. It is often utilized in peptide synthesis and as a building block in organic chemistry due to its ability to form stable linkages with other amino acids and compounds .

The reactivity of (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid primarily involves:

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing the free amine to participate in further reactions.

- Coupling Reactions: The free amine can react with carboxylic acids or activated esters to form peptide bonds, making it a valuable intermediate in peptide synthesis.

- Nucleophilic Substitution: The compound can undergo nucleophilic attacks at the carbonyl carbon, facilitating various synthetic pathways in organic chemistry .

The synthesis of (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid typically involves:

- Formation of Cyclopentanecarboxylic Acid: Starting from cyclopentene or cyclopentane derivatives.

- Amine Protection: Introduction of the tert-butoxycarbonyl group using standard protection strategies involving tert-butyl chloroformate.

- Amination: Reaction with an appropriate amine source to introduce the amino group at the 3-position .

- Purification: Final purification steps may include crystallization or chromatography to obtain the desired compound in high purity.

(1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid finds applications in:

- Peptide Synthesis: It serves as a key intermediate for synthesizing cyclic peptides and other complex organic molecules.

- Drug Development: Its derivatives are being explored for use in pharmaceuticals targeting various diseases.

- Research: Utilized in laboratories for studying protein interactions and enzyme mechanisms due to its structural properties .

Interaction studies involving (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid focus on its binding affinity and reactivity with biological targets. Preliminary studies suggest that its derivatives can effectively interact with:

- Enzymes: Potentially acting as inhibitors or modulators of enzymatic activity.

- Receptors: Binding studies indicate possible interactions with neurotransmitter receptors, suggesting implications in neuropharmacology .

Several compounds share structural similarities with (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. Notable examples include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (1R,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid | Similar cyclic structure with different stereochemistry | Used as a chiral building block |

| (1S,3R)-3-Aminocyclopentanecarboxylic Acid | Lacks protecting group | More reactive due to free amine |

| (1S,3R)-N-Boc-beta-homocycloleucine | Contains a longer carbon chain | Exhibits different biological activity profiles |

The uniqueness of (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid lies in its specific stereochemistry and protective group, which enhance its stability and reactivity compared to similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant